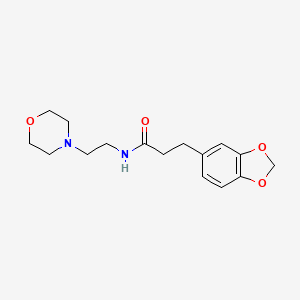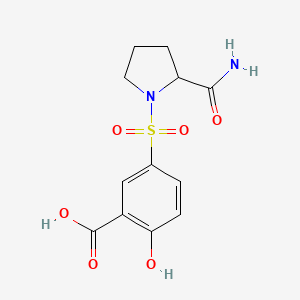
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential scientific research applications due to its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its ability to act as a potent psychostimulant. It has been used in studies to investigate the effects of psychostimulants on the central nervous system and to explore the neurochemical mechanisms underlying drug addiction.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to induce hyperactivity, stereotypy, and anorexia in animal models. It also increases locomotor activity and produces reward-related behaviors. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to increase heart rate and blood pressure in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has advantages in laboratory experiments due to its potency and ability to produce reliable results. However, its potential for abuse and toxicity makes it a challenging substance to work with. Careful consideration must be given to the dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in experiments to ensure the safety of researchers.
Orientations Futures
Future research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could focus on exploring its potential therapeutic applications. It could also be used to investigate the underlying mechanisms of drug addiction and to develop new treatments for substance abuse disorders. Additionally, further studies could be conducted to investigate the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide on the central nervous system and to develop strategies for managing its potential toxicity.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its mechanism of action and biochemical and physiological effects. While it has gained popularity as a recreational drug, careful consideration must be given to its potential for abuse and toxicity in laboratory experiments. Further research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could lead to new treatments for substance abuse disorders and a better understanding of the neurochemical mechanisms underlying drug addiction.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide is synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromomethylmorpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in its pure form.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-16(17-5-6-18-7-9-20-10-8-18)4-2-13-1-3-14-15(11-13)22-12-21-14/h1,3,11H,2,4-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMYLREJCWNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)


![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)


![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
